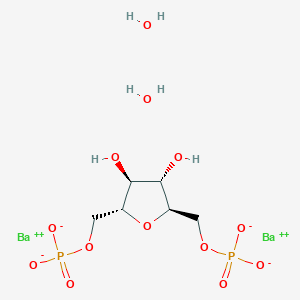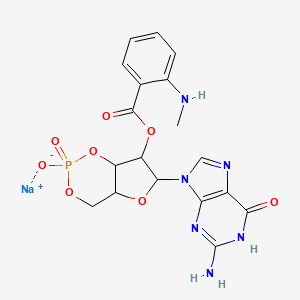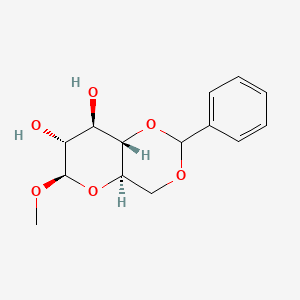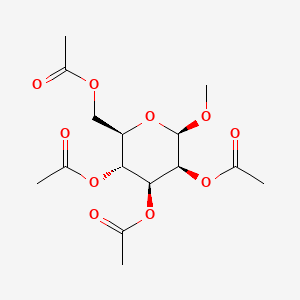
2,5-脱水-D-甘露醇-1,6-二磷酸二钡盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt is a chemical compound with the molecular formula C6H10O11P2 . 2Ba . 2H2O and a molecular weight of 630.77 . This compound is known for its role in inhibiting gluconeogenesis in isolated hepatocytes and preventing hormonal stimulation of gluconeogenesis . Additionally, it acts as an activator of rat liver phosphofructokinase (PFKL) .
科学研究应用
2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphorylated compounds and as a standard in analytical chemistry.
Biology: The compound is studied for its role in metabolic pathways, particularly in gluconeogenesis and glycolysis.
Medicine: Research focuses on its potential therapeutic effects in regulating blood glucose levels and its role in metabolic disorders.
Industry: It is used in the production of biochemical reagents and as an intermediate in the synthesis of pharmaceuticals.
作用机制
Target of Action
The primary target of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt is the rat liver phosphofructokinase (PFKL) . PFKL is a key enzyme in the glycolytic pathway, which regulates the conversion of fructose 6-phosphate to fructose 1,6-bisphosphate.
Mode of Action
2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt acts as an activator of PFKL . By binding to PFKL, it enhances the enzyme’s activity, leading to increased conversion of fructose 6-phosphate to fructose 1,6-bisphosphate.
Biochemical Pathways
The compound primarily affects the glycolytic pathway . By activating PFKL, it increases the rate of glycolysis, leading to enhanced production of ATP, the primary energy currency of the cell. This can have downstream effects on various cellular processes that rely on ATP, such as muscle contraction and signal transduction.
Result of Action
The activation of PFKL by 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt leads to an increase in the rate of glycolysis . This results in an increased production of ATP, which can enhance the energy availability in cells. Additionally, the compound inhibits gluconeogenesis in isolated hepatocytes and prevents hormonal stimulation of gluconeogenesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt involves the phosphorylation of 2,5-Anhydro-D-mannitol. The reaction typically requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out in anhydrous solvents like pyridine or dimethylformamide (DMF) to ensure the complete phosphorylation of the hydroxyl groups at positions 1 and 6 of the mannitol molecule.
Industrial Production Methods
Industrial production of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to obtain the dibarium salt form.
化学反应分析
Types of Reactions
2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the phosphorylated groups back to hydroxyl groups.
Substitution: The phosphorylated groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific enzymes.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives, dephosphorylated mannitol, and substituted mannitol compounds.
相似化合物的比较
Similar Compounds
- 2,5-Anhydro-D-mannitol-1,6-diphosphate Monosodium Salt
- 2,5-Anhydro-D-mannitol-1,6-diphosphate Dipotassium Salt
- 2,5-Anhydro-D-mannitol-1,6-diphosphate Dicalcium Salt
Uniqueness
2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt is unique due to its specific dibarium salt form, which provides distinct solubility and stability properties compared to its sodium, potassium, and calcium counterparts. This uniqueness makes it particularly useful in specific biochemical and industrial applications.
属性
IUPAC Name |
barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O11P2.2Ba.2H2O/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14;;;;/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;2*1H2/q;2*+2;;/p-4/t3-,4-,5-,6-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQRPOQCCLORLH-YNZNHRASSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Ba2O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)










